molecular formula C6H8IN3 B7951678 3-cyclopropyl-4-iodo-1H-pyrazol-5-amine

3-cyclopropyl-4-iodo-1H-pyrazol-5-amine

Cat. No.: B7951678
M. Wt: 249.05 g/mol
InChI Key: ZHGWVNMPNILEMD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-iodo-1H-pyrazol-5-amine is a versatile pyrazole-based chemical building block designed for research applications. Its molecular structure incorporates both an iodine atom and an amine group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The iodine substituent is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create more complex molecules . Pyrazol-5-amine derivatives are recognized as privileged scaffolds in the development of compounds with potential biological activity . Specifically, 3-cyclopropyl-1H-pyrazol-5-amine derivatives have been synthesized and explored for their antimicrobial properties, showing activity against various strains of bacteria and fungi . As a research chemical, this compound serves as a key precursor for constructing azo compounds and other fused heterocyclic systems, which are of significant interest in material science and pharmaceutical research . Researchers can utilize this building block to generate novel compounds for screening and investigating new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-cyclopropyl-4-iodo-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGWVNMPNILEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-iodo-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an iodine-containing precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-iodo-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-cyclopropyl-4-iodo-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The presence of the iodine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

3-Cyclopropyl-1-methyl-4-iodo-1H-pyrazol-5-amine
  • Structure : Methyl group replaces hydrogen at position 1.
  • Properties : The methyl group increases steric bulk and may enhance metabolic stability compared to the unmethylated parent compound.
  • Synthesis : Similar to other pyrazole derivatives, involving cyclopropane introduction and iodination steps.
  • Applications: Not explicitly stated, but methylated pyrazoles are common in kinase inhibitors (e.g., and ) .
3-Cyclopropyl-4-iodo-1H-pyrazol-5-amine

Substituent Variations at Position 3 and 4

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Structure : Chlorophenyl group at position 3 instead of cyclopropyl; methyl at position 1.
  • Properties : The aromatic chlorophenyl group enhances π-π stacking interactions, while the cyclopropyl in the target compound offers conformational rigidity.
  • Applications : Likely explored in kinase or receptor modulation due to aryl substituents .
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine
  • Structure : Pyrimidine ring fused via a chloro substituent.
  • Synthesis : Prepared via coupling of 5-cyclopropyl-1H-pyrazol-3-amine with 2,4-dichloro-5-methylpyrimidine at 80°C for 48 hours (40% yield) .
  • Applications: Explicitly noted as a kinase inhibitor, highlighting the role of cyclopropyl-pyrazole cores in targeting ATP-binding domains .

Substituent Variations at Position 5

5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole ring replaces pyrazole at position 5.
  • Molecular Weight : 221.28 g/mol, higher than the target compound due to the thiadiazole moiety .
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
  • Structure : Propyl and trifluoromethyl groups at positions 4 and 3, respectively.
  • Properties : The trifluoromethyl group increases lipophilicity and metabolic resistance.
  • Molecular Weight : 193.17 g/mol, lower than the iodinated target compound .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications Yield (Synthesis) Reference
This compound Cyclopropyl (3), Iodo (4) ~235 (estimated) Kinase inhibitor scaffold N/A
3-Cyclopropyl-1-methyl-4-iodo-1H-pyrazol-5-amine Methyl (1), Cyclopropyl (3) ~249 (estimated) Undisclosed N/A
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine Cyclopropyl (3), Chloropyrimidine 248.7 (calculated) Kinase inhibitor 40%
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Chlorophenyl (3), Methyl (1) 207.67 Receptor modulation N/A
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Propyl (4), CF3 (3) 193.17 Undisclosed N/A

Research Implications and Gaps

  • Synthesis Challenges : The iodination step in the target compound may require harsh conditions, reducing yields (e.g., 40–48% in analogs ).
  • Pharmacological Data: Limited evidence on the target compound’s kinase inhibition efficacy.
  • Safety Profile: No toxicological data are available for the target compound, though structurally related hydrazones (e.g., cyclohexylindeno-pyrazoles) warn of uninvestigated hazards .

Q & A

Q. How is the molecular structure of 3-cyclopropyl-4-iodo-1H-pyrazol-5-amine confirmed experimentally?

The molecular structure is validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

  • 1H NMR identifies protons on the pyrazole ring and cyclopropyl group, with characteristic shifts for the amine (-NH2) and iodine substituent.
  • 13C NMR confirms the carbon framework, including the cyclopropyl carbons (δ ~8–12 ppm) and the iodine-bearing carbon (δ ~80–100 ppm due to heavy atom effects).
  • High-resolution MS provides precise molecular weight confirmation (227.05 g/mol) and isotopic patterns consistent with iodine (e.g., M+2 peak) .

Q. What are common synthetic routes for this compound?

A typical method involves iodination of a pre-formed pyrazole precursor . For example:

  • Step 1 : Synthesize 3-cyclopropyl-1H-pyrazol-5-amine via cyclocondensation of cyclopropyl ketones with hydrazines.
  • Step 2 : Iodinate the pyrazole at the 4-position using iodine (I2) and an oxidizing agent (e.g., H2O2 or NaOCl) in a polar solvent (acetonitrile or dichloromethane) at room temperature .
Reagent Conditions Key Product
I2, H2O2RT, CH3CN, 12–24 hrs4-iodo derivative with >75% yield
NaOCl, KI0–5°C, DCM, 6–8 hrsMinimizes side reactions (e.g., over-iodination)

Q. Which purification techniques are recommended for isolating this compound?

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted iodine and byproducts.
  • Recrystallization from ethanol/water mixtures enhances purity (>95%) by leveraging differential solubility of the product vs. impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective iodination of the pyrazole ring?

Regioselectivity is influenced by:

  • Steric and electronic effects : The cyclopropyl group directs iodination to the less hindered 4-position.
  • Temperature control : Lower temperatures (0–5°C) reduce radical-mediated side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state for electrophilic substitution .

Example optimization workflow :

  • Screen iodine equivalents (1.0–1.2 eq) to minimize di-iodination.
  • Use DFT calculations to model charge distribution on the pyrazole ring and predict reactivity.
  • Validate with LC-MS to quantify regioselectivity (>90% 4-iodo product) .

Q. What strategies enable functionalization of the iodine substituent for downstream applications?

The iodine atom serves as a versatile handle for cross-coupling reactions :

  • Buchwald-Hartwig amination : Replace iodine with amines using Pd catalysts (e.g., Pd2(dba)3, XPhos ligand).
  • Sonogashira coupling : Introduce alkynes for click chemistry applications.
  • Nucleophilic aromatic substitution : Use NaN3 or KSCN to install azide or thiocyanate groups .
Reaction Reagents/Conditions Application
Suzuki-Miyaura CouplingPd(PPh3)4, arylboronic acid, K2CO3, DMFBioconjugation or material science
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 110°CSynthesis of heterobiaryl scaffolds

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic exchange processes (e.g., amine tautomerism) or residual solvents . Mitigation strategies include:

  • Variable-temperature NMR : Freeze out conformational exchange at low temperatures (e.g., –40°C).
  • 2D NMR techniques (HSQC, HMBC): Assign ambiguous peaks via through-space and through-bond correlations.
  • Crystallography : Use SHELXL (single-crystal X-ray diffraction) to unambiguously resolve bond lengths and angles .

Case study : A 2025 study resolved conflicting 1H NMR signals by crystallizing the compound and confirming a planar pyrazole ring with no rotational barriers .

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